molecular formula C16H17BrN2O3S B8464949 N-(4-Bromophenyl)-4-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-61-7

N-(4-Bromophenyl)-4-[(propane-2-sulfonyl)amino]benzamide

Cat. No. B8464949
Key on ui cas rn: 90233-61-7
M. Wt: 397.3 g/mol
InChI Key: WEZDIYLZUDVTPE-UHFFFAOYSA-N
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Patent
US04595780

Procedure details

A mixture of 250 mg of 4-isopropanesulfonamidobenzoylchloride 1, 181 mg of 4-bromoaniline 2, 106 mg of triethylamine, and 5 ml of methylene chloride is stirred at room temperature for 5 minutes. The reaction mixture is neutralized with a sodium bicarbonate solution, and extracted with methylene chloride. The organic layer is concentrated under reduced pressure, and the residue is chromatographed on a column of silica-gel. The eluate with 3% methanolmethylene chloride is concentrated, and the residue is crystallized from ethyl acetate-isopropyl ether. The crude resulting crystals are recrystallized from ethyl acetateisopropyl ether to give 200 mg of 4'-bromo-4-isopropanesulfonamidobenzanilide 3 as pure specimen, m.p. 213°-214° C.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([S:4]([NH:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1)(=[O:6])=[O:5])([CH3:3])[CH3:2].[Br:17][C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1.C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Br:17][C:18]1[CH:24]=[CH:23][C:21]([NH:22][C:12](=[O:13])[C:11]2[CH:15]=[CH:16][C:8]([NH:7][S:4]([CH:1]([CH3:3])[CH3:2])(=[O:6])=[O:5])=[CH:9][CH:10]=2)=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)(C)S(=O)(=O)NC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
181 mg
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
106 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on a column of silica-gel
CONCENTRATION
Type
CONCENTRATION
Details
The eluate with 3% methanolmethylene chloride is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from ethyl acetate-isopropyl ether
CUSTOM
Type
CUSTOM
Details
The crude resulting crystals
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethyl acetateisopropyl ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=C(NC(C2=CC=C(C=C2)NS(=O)(=O)C(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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